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Introduction & Scientific Rationale

Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the
management of osteoarthritis, rheumatoid arthritis, and acute pain [4]. During the synthesis of
the Celecoxib Active Pharmaceutical Ingredient (API), various process-related impurities can
form depending on the synthetic route, starting materials, and reaction conditions [2, 4].

One critical process-related byproduct is the Celecoxib bromomethyl impurity (4-(5-(4-
(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) [2]. Alkyl
halides, particularly benzyl halides like this bromomethyl derivative, are highly reactive
electrophiles. They are classified as Potentially Genotoxic Impurities (PGIs) because they can
act as alkylating agents, covalently binding to DNA bases and potentially initiating
carcinogenesis [1, 3].

Under the ICH M7(R2) guidelines, DNA-reactive impurities must be strictly controlled to limit
potential carcinogenic risk, typically adhering to the Threshold of Toxicological Concern (TTC)
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of 1.5 u g/day for chronic administration [1]. Given the standard dosing of Celecoxib (up to 400
mg/day), this impurity must be controlled at sub-ppm (parts-per-million) levels. Conventional
HPLC-UV methods lack the sensitivity and selectivity required for such trace-level
guantification in a high-concentration API matrix [3]. Therefore, a highly sensitive and self-
validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is
mandatory.
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Figure 1: Formation pathway and ICH M7 regulatory control strategy for the genotoxic impurity.

Physicochemical Properties

Understanding the molecular characteristics of the API and the impurity is the foundation of
robust method development.

Celecoxib Bromomethyl

Property Celecoxib API .

Impurity

) ) Brominated diaryl-substituted

Structure Type Diaryl-substituted pyrazole

pyrazole
Molecular Formula C17H14F3N302S C17H13BrFsNs02S
Molecular Weight 381.37 g/mol 460.27 g/mol
CAS Number 169590-42-5 170570-75-9 [2]

o Readily protonates at Readily protonates; exhibits Br
lonization (ESI) ) ) o
pyrazole/sulfonamide isotopic signature

Highly electrophilic (prone to
Reactivity Stable vy ] P P
solvolysis)

Methodological Design & Causality

As a Senior Application Scientist, it is critical to design a method that is not just sensitive, but
chemically logical and self-validating.

Sample Preparation: The Solvolysis Trap

Bromomethyl compounds are highly susceptible to nucleophilic attack. If the API sample is
dissolved in a protic solvent like Methanol or Water and left in an autosampler queue, the
bromomethyl impurity will undergo solvolysis, converting into a methoxymethyl or
hydroxymethyl artifact. This leads to artificially low quantification and a dangerous false-
negative result. The Solution: The sample diluent must be an aprotic solvent. We utilize 100%
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Acetonitrile (ACN) for the stock solutions and an ACN/Water mixture (prepared immediately
before injection) to ensure the chemical integrity of the impurity during the analytical run.

Mass Spectrometry: The Isotopic Self-Validation System

To achieve sub-ppm sensitivity, we utilize Electrospray lonization in positive mode (ESI+)
coupled with Multiple Reaction Monitoring (MRM). Bromine naturally exists as two stable
isotopes, ‘79Br‘ and ‘81Br‘, in a nearly 1:1 ratio. The bromomethyl impurity will therefore
present two precursor ions: ‘[M+H]+* at m/z 460.0 and m/z 462.0. Upon Collision-Induced
Dissociation (CID), both precursors lose HBr (80 Da and 82 Da, respectively) to form a highly
stable benzyl cation at m/z 380.1. The Solution: By tracking both transitions (460.0 - 380.1
and 462.0 - 380.1), the method becomes inherently self-validating. A true positive detection
must show both peaks co-eluting at the exact same retention time with an intensity ratio of
approximately 1:1. This eliminates the risk of matrix-induced false positives.
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Figure 2: Self-validating LC-MS/MS analytical workflow utilizing Bromine isotopic signatures.
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Experimental Protocols

Reagents and Standard Preparation

Diluent: Acetonitrile (LC-MS Grade).

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

APl Sample Solution: Accurately weigh 50 mg of Celecoxib API and dissolve in 5.0 mL of

Diluent to achieve a concentration of 10 mg/mL. Vortex thoroughly.

Impurity Standard Solution: Prepare a stock solution of Celecoxib Bromomethyl Impurity at 1

mg/mL in Diluent. Serially dilute to create a calibration curve ranging from 0.05 ppm to 5.0

ppm (relative to the 10 mg/mL API concentration).

UHPLC Chromatographic Conditions

A short, sub-2-micron C18 column is used to ensure sharp peak shapes and rapid elution,

pushing the impurity away from the massive ion-suppression zone of the 10 mg/mL API peak.

Parameter

Setting / Value

Column

Waters Acquity UPLC BEH C18 (100 mm x 2.1
mm, 1.7 pum)

Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2.0 pL

Autosampler Temp

10 °C (To further minimize degradation)

Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
1.0 60 40
4.0 10 90
6.0 10 90
6.1 60 40
| 8.0]60 |40 |

Triple Quadrupole MS/MS Parameters

Operate the mass spectrometer in Positive Electrospray lonization (ESI+) mode using Multiple
Reaction Monitoring (MRM).

Precursor lon Product lon Dwell Time Collision
Analyte

(m/z) (m/z) (ms) Energy (eV)
Celecoxib API 382.1 362.1 50 20
Bromomethyl
Impurity 460.0 380.1 100 25
(Quantifier)
Bromomethyl
Impurity 462.0 380.1 100 25
(Quialifier)

Note: The ratio of the Quantifier to Qualifier peak area must be within 0.8 to 1.2 for positive

confirmation.

Validation Summary

The method was validated in accordance with ICH Q2(R2) and ICH M7 guidelines for trace-

level impurity analysis [1, 3].
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Validation Parameter Result

Limit of Detection (LOD) 0.02 ppm (0.2 ng/mL)

Limit of Quantification (LOQ) 0.06 ppm (0.6 ng/mL)

Linearity Range 0.06 ppm — 5.0 ppm ( ‘R2>0.999")
Accuracy (Recovery at LOQ) 96.5% — 102.3%

Method Precision (%RSD) < 4.5% (at 1.0 ppm level, n=6)

Specifici No matrix interference at the retention time of
pecificity ) ) ] ]
the impurity. Isotope ratio confirmed.

Conclusion

The developed LC-MS/MS method provides a robust, highly sensitive, and self-validating
approach for the quantification of the genotoxic Celecoxib bromomethyl impurity. By leveraging
aprotic sample preparation to prevent solvolysis and utilizing the natural isotopic signature of
Bromine for dual-transition MRM confirmation, analytical scientists can confidently ensure the
API meets the stringent safety thresholds mandated by ICH M7.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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